1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone
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Overview
Description
1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes both acetyl and hydroxyl functional groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone typically involves the acetylation of 3-hydroxypyridine derivatives. One common method is the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-acetyl-3-pyridone or 2-acetyl-3-pyridinecarboxylic acid.
Reduction: Formation of 1-(2-hydroxy-3-hydroxypyridin-4-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but lacks the acetyl group at the 2-position.
2-Acetylpyridine: Contains an acetyl group at the 2-position but lacks the hydroxyl group.
3-Hydroxy-2-acetylpyridine: Similar structure with both hydroxyl and acetyl groups but at different positions on the pyridine ring.
Uniqueness
1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(2-acetyl-3-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-3-4-10-8(6(2)12)9(7)13/h3-4,13H,1-2H3 |
InChI Key |
NMHWPJJEIYQDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)C(=O)C)O |
Origin of Product |
United States |
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